2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol
Overview
Description
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is a chemical compound that features a piperidine ring substituted with a bromothiazole group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol typically involves the reaction of 4-bromothiazole with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromothiazole group can be reduced to form thiazole derivatives.
Substitution: The bromine atom in the bromothiazole group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol involves its interaction with specific molecular targets. The piperidine ring and bromothiazole group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromothiazol-2-yl)piperidin-2-one: Similar structure but lacks the ethanolamine moiety.
4-Bromothiazole: Contains the bromothiazole group but lacks the piperidine ring.
Piperidine derivatives: Various compounds with the piperidine ring but different substituents.
Uniqueness
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is unique due to the presence of both the bromothiazole and ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H16BrN3OS |
---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
2-[[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C10H16BrN3OS/c11-9-7-16-10(13-9)14-4-1-8(2-5-14)12-3-6-15/h7-8,12,15H,1-6H2 |
InChI Key |
ROPXNDLDCQKMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCO)C2=NC(=CS2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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